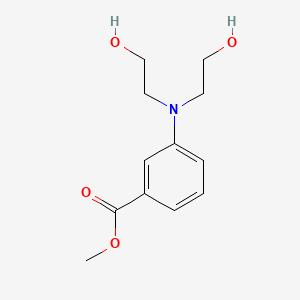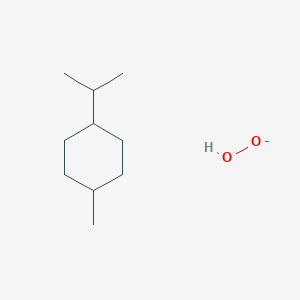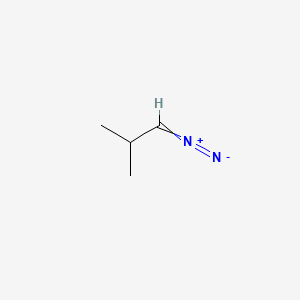
4-amino-1-naphthoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-naphthoicacidhydrochloride is an organic compound with the molecular formula C11H9NO2·HCl It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-naphthoicacidhydrochloride typically involves the nitration of naphthalene, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves carboxylation, where the amino-naphthalene derivative is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-naphthoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Nitro-1-naphthalenecarboxylic acid.
Reduction: 4-Amino-1-naphthalenecarboxylic acid.
Substitution: Derivatives with different substituents at the 4-position.
Aplicaciones Científicas De Investigación
4-amino-1-naphthoicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-amino-1-naphthoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways. The carboxylic acid group can participate in acid-base reactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-naphthol hydrochloride
- 4-Amino-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
Uniqueness
4-amino-1-naphthoicacidhydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
4-aminonaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-6H,12H2,(H,13,14);1H |
Clave InChI |
YELVZCCVVVXFDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide](/img/structure/B8403891.png)



![1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane](/img/structure/B8403925.png)
![C-[2-(4-Cyclopentyl-piperazin-1-yl)-pyridin-4-yl]-methylamine](/img/structure/B8403927.png)



